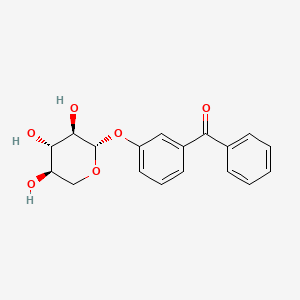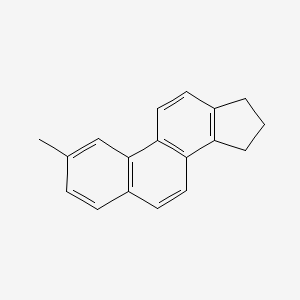
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a 2,4,4-trimethylpentyl group attached to the dioxolane ring. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. Industrial production methods often employ continuous flow reactors to optimize yield and purity. The reaction conditions usually include temperatures ranging from 60°C to 100°C and the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Chemical Reactions Analysis
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxolane ring is opened, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane involves its ability to form stable cyclic structures, which can interact with various molecular targets. In drug delivery systems, it acts by encapsulating the drug molecules, thereby enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to improved drug delivery and efficacy .
Comparison with Similar Compounds
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane can be compared with other similar compounds such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: Used as a metal extractant in hydrometallurgy.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: Known for its use in the selective extraction of actinides.
Bis(2,4,4-trimethylpentyl)monothiophosphinic acid: Utilized in the separation of metals in industrial processes. The uniqueness of this compound lies in its ability to form stable cyclic structures, making it highly valuable in applications requiring stability and reactivity
Properties
CAS No. |
94108-08-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(8-11(2,3)4)7-10-12-5-6-13-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
AUTULYGUYGPRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1OCCO1)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)










